4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide
CAS No.: 851987-23-0
Cat. No.: VC4725704
Molecular Formula: C18H20N4O3S2
Molecular Weight: 404.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851987-23-0 |
|---|---|
| Molecular Formula | C18H20N4O3S2 |
| Molecular Weight | 404.5 |
| IUPAC Name | 4-[[(4,6-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-dimethylbenzenesulfonamide |
| Standard InChI | InChI=1S/C18H20N4O3S2/c1-11-9-12(2)16-15(10-11)26-18(19-16)21-20-17(23)13-5-7-14(8-6-13)27(24,25)22(3)4/h5-10H,1-4H3,(H,19,21)(H,20,23) |
| Standard InChI Key | LUGILBGOAVTCFT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C |
Introduction
Synthesis
The synthesis of this compound would likely involve a multi-step process:
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Preparation of (4,6-Dimethylbenzo[d]thiazol-2-yl)hydrazine: This can be achieved by modifying existing benzothiazole derivatives, similar to those described in .
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Activation of the Sulfonamide Group: N,N-Dimethylbenzenesulfonamide can be activated for coupling reactions.
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Coupling Reaction: The hydrazine derivative can be coupled with the activated sulfonamide using appropriate coupling agents.
Biological Activities
While specific data on this compound is not available, similar compounds have shown promising biological activities:
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Antimicrobial Activity: Thiazole and sulfonamide derivatives have been explored for their antimicrobial properties .
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Anticancer Activity: Sulfonamides and benzothiazoles have been studied for their potential anticancer effects, often through molecular docking and in vitro assays .
Research Findings and Future Directions
Given the lack of direct research on this specific compound, future studies could focus on:
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Synthesis Optimization: Improving the efficiency and yield of the synthesis process.
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Biological Screening: Evaluating the compound's antimicrobial and anticancer activities using in vitro assays.
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Molecular Modeling: Conducting molecular docking studies to predict potential targets and binding modes.
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